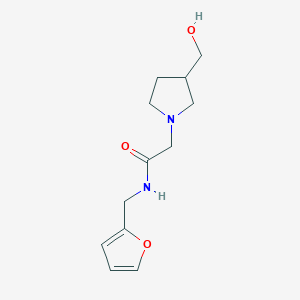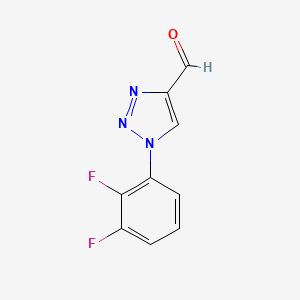
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine
Overview
Description
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine is a heterocyclic compound that features both a pyrazole and an azetidine ring
Mechanism of Action
Pyrazoles
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Analysis
Biochemical Properties
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and interactions with biological targets . The compound may interact with enzymes involved in metabolic pathways, potentially affecting their activity and leading to changes in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of certain genes and proteins, leading to alterations in cellular behavior . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . The precise nature of these interactions depends on the specific biological context and the presence of other interacting molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage range to maximize the therapeutic potential of the compound while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the cell . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound in different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with an appropriate azetidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol: This compound has a hydroxyl group instead of an amine group.
5-amino-1,3-dimethylpyrazole: This compound lacks the azetidine ring but shares the pyrazole core.
Uniqueness
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine is unique due to the combination of the pyrazole and azetidine rings, which imparts distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-3-8(12(2)11-6)9(14)13-4-7(10)5-13/h3,7H,4-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOCLEYULQZLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B1467233.png)
![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)

![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)
![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)

![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)

